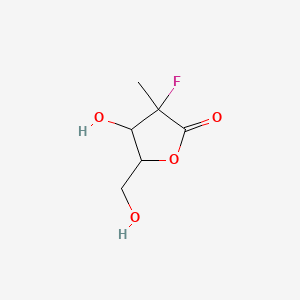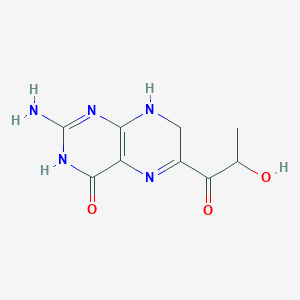
2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sepiapterin is a yellow pteridine pigment initially discovered in the sepia mutant of Drosophila melanogaster. It is a precursor to tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase. Tetrahydrobiopterin plays a crucial role in the metabolism of phenylalanine, tyrosine, and tryptophan, which are precursors to neurotransmitters such as dopamine and serotonin .
準備方法
Synthetic Routes and Reaction Conditions: Sepiapterin can be synthesized through various methods. One common method involves the reaction of 7,8-dihydropterin with α-keto-β-hydroxybutyric acid in the presence of zinc chloride . Another method involves the enzymatic conversion of D-erythro-dihydroneopterin triphosphate to sepiapterin using chicken kidney preparations .
Industrial Production Methods: Industrial production of sepiapterin often involves high-performance liquid chromatography (HPLC) for purification and identification. For instance, sepiapterin can be isolated and purified from the integument of the lemon mutant of the silkworm, Bombyx mori, using optimized homogenization solvents and chromatographic columns .
化学反応の分析
Types of Reactions: Sepiapterin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sepiapterin can be oxidized to form dihydrobiopterin.
Reduction: Sepiapterin can be reduced to tetrahydrobiopterin using NADPH as a reducing agent.
Substitution: Sepiapterin can undergo substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Dihydrobiopterin
Reduction: Tetrahydrobiopterin
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
Sepiapterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tetrahydrobiopterin.
Biology: Studied for its role in the metabolic pathways of various organisms.
Medicine: Investigated for its potential in treating tetrahydrobiopterin deficiency, which can lead to conditions such as phenylketonuria and dopa-responsive dystonia
Industry: Utilized in the production of pigments and as a biochemical reagent.
作用機序
Sepiapterin exerts its effects by being converted into tetrahydrobiopterin, which acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the metabolism of amino acids to neurotransmitters. Tetrahydrobiopterin also plays a role in the synthesis of nitric oxide by nitric oxide synthase .
類似化合物との比較
Dihydrobiopterin: An intermediate in the synthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: The active cofactor derived from sepiapterin.
Neopterin: Another pteridine compound involved in the immune response.
Uniqueness: Sepiapterin is unique due to its role as a precursor to tetrahydrobiopterin, which is essential for the metabolism of several amino acids and the synthesis of neurotransmitters. Its ability to be converted into tetrahydrobiopterin makes it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
2-amino-6-(2-hydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902141 |
Source


|
| Record name | NoName_1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

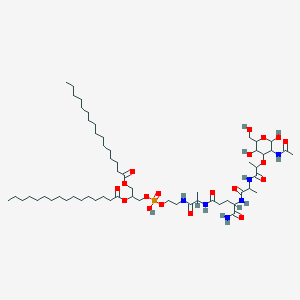
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
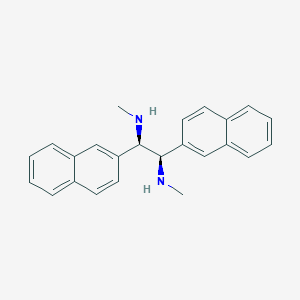
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
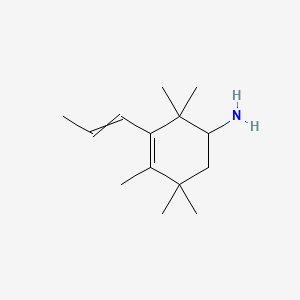
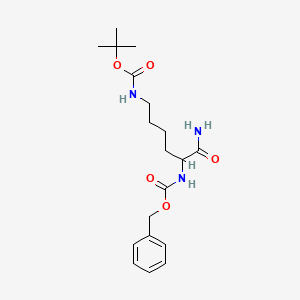
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
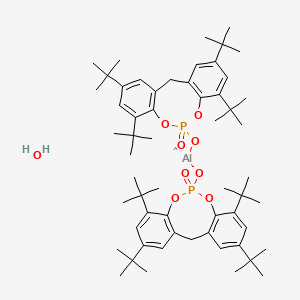
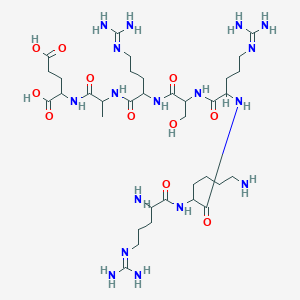
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)

